molecular formula C13H11N B1329446 9H-Fluoren-3-amine CAS No. 6344-66-7

9H-Fluoren-3-amine

Cat. No. B1329446
CAS RN: 6344-66-7
M. Wt: 181.23 g/mol
InChI Key: FNGCZPANGGUOPU-UHFFFAOYSA-N
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Description

9H-Fluoren-3-amine, also known as Fluoren-3-amine, is a chemical compound with the molecular formula C13H11N . It has an average mass of 181.233 Da and a Monoisotopic mass of 181.089142 Da .


Synthesis Analysis

The synthesis of 9H-Fluoren-3-amine and its derivatives has been reported in several studies . For instance, one study reported the synthesis of fluoren-9-amine derivatives in a one-step procedure from commercially available 9-bromofluorene with an excess of various primary or secondary amines .


Molecular Structure Analysis

The molecular structure of 9H-Fluoren-3-amine consists of 13 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . It has a molar refractivity of 58.0±0.3 cm^3 .


Physical And Chemical Properties Analysis

9H-Fluoren-3-amine has a density of 1.2±0.1 g/cm^3, a boiling point of 364.2±21.0 °C at 760 mmHg, and a flash point of 193.3±17.4 °C . It has a molar volume of 150.6±3.0 cm^3 .

Scientific Research Applications

Alzheimer’s Disease Treatment

9H-Fluoren-3-amine has been found to be a potential treatment for Alzheimer’s disease. It has been discovered as a selective Butyrylcholinesterase inhibitor and N-Methyl-d-Aspartate receptor antagonist . This dual functionality makes it a promising candidate for Alzheimer’s disease treatment, as drugs targeting only one pathological condition have generated only limited efficacy .

Design and Synthesis of Novel Derivatives

The compound has been used in the design and synthesis of 15 novel fluoren-9-amine derivatives . These derivatives were prepared in a one-step procedure from commercially available 9-bromofluorene with an excess of various primary or secondary amines . This highlights the compound’s potential in the development of new chemical entities.

Blood-Brain Barrier Permeability

The in silico prediction suggested both the oral availability and permeation through the blood–brain barrier (BBB) of fluoren-9-amine derivatives . This property is crucial for drugs intended for central nervous system disorders.

Low Cytotoxicity Profile

Fluoren-9-amine derivatives have shown a low cytotoxicity profile in the CHO-K1 cell line . This suggests that these compounds could be safe for use in humans.

Cholinesterase Inhibition

Fluoren-9-amines have been found to inhibit cholinesterase . This property is beneficial in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine, a neurotransmitter. Cholinesterase inhibitors prevent the breakdown of this neurotransmitter, thereby increasing its availability.

NMDA Receptor Antagonism

Fluoren-9-amines have also been found to act as NMDA receptor antagonists . NMDA receptors play a key role in controlling synaptic plasticity and memory function. Antagonists of these receptors are used in the treatment of diseases like Alzheimer’s, Parkinson’s, and depression.

Safety and Hazards

9H-Fluoren-3-amine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is hazardous to the respiratory system .

Future Directions

9H-Fluoren-3-amine and its derivatives have potential applications in organic synthesis and medicinal chemistry . For instance, fluoren-9-amine derivatives have been used in the preparation of drug candidates containing hindered amine motifs .

Mechanism of Action

Target of Action

The primary targets of 9H-Fluoren-3-amine are Butyrylcholinesterase and N-Methyl-d-Aspartate (NMDA) receptors . Butyrylcholinesterase is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory. NMDA receptors are a type of glutamate receptor that play a key role in synaptic plasticity and memory function .

Mode of Action

9H-Fluoren-3-amine acts as a selective inhibitor of Butyrylcholinesterase and an antagonist of NMDA receptors . By inhibiting Butyrylcholinesterase, it increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. As an antagonist of NMDA receptors, it prevents the influx of calcium ions, thus modulating neuronal excitability .

Biochemical Pathways

The action of 9H-Fluoren-3-amine affects the cholinergic and glutamatergic pathways . The inhibition of Butyrylcholinesterase leads to an increase in acetylcholine, affecting the cholinergic pathway. The antagonism of NMDA receptors modulates the glutamatergic pathway, which plays a crucial role in learning and memory .

Pharmacokinetics

The in silico prediction suggests that 9H-Fluoren-3-amine has both oral availability and the ability to permeate through the blood-brain barrier (BBB) . This implies that the compound can be administered orally and can reach the brain to exert its effects.

Result of Action

The molecular and cellular effects of 9H-Fluoren-3-amine’s action are primarily related to its impact on neurotransmission . By increasing acetylcholine levels and modulating NMDA receptor activity, it can potentially enhance cognitive function and memory . .

properties

IUPAC Name

9H-fluoren-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGCZPANGGUOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212858
Record name Fluoren-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluoren-3-amine

CAS RN

6344-66-7
Record name 9H-Fluoren-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6344-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUOREN-3-AMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluoren-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ZL3JSZ3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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